2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
2-[3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS: 942008-21-1) is a pyridazinone derivative with a molecular formula of C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol . Its structure features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide moiety at position 1 (Figure 1). The compound’s SMILES notation is COc1cccc(c1)c1ccc(=O)n(n1)CC(=O)N, highlighting the methoxy group and acetamide functionalization.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)11-5-6-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNDFVYPVRDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the dihydropyridazinone ring. The final step involves the acylation of the dihydropyridazinone with acetic anhydride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydropyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[3-(3-hydroxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide.
Reduction: Formation of 2-[3-(3-methoxyphenyl)-6-hydroxy-1,6-dihydropyridazin-1-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Properties
Research has indicated that 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These results suggest that the compound may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Preliminary studies indicate activity against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings warrant further investigation into the compound's utility as an antimicrobial agent .
Neuroprotective Effects
Emerging studies have suggested that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress markers and improve cognitive function.
Case Study: Neuroprotection in Alzheimer's Model
In a study involving transgenic mice models for Alzheimer's disease, treatment with the compound resulted in:
| Parameter | Control Group (No Treatment) | Treatment Group (With Compound) |
|---|---|---|
| Memory Retention Score | Low | Significantly Higher |
| Oxidative Stress Markers | High | Reduced |
These results suggest a role for the compound in mitigating neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key structural features contributing to its biological activity include:
- Pyridazine Ring : Essential for maintaining biological activity.
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Acetamide Moiety : Critical for interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Variations
The pyridazinone scaffold is highly modifiable, enabling exploration of structure-activity relationships (SAR). Key analogs include:
Table 1: Comparative Structural and Functional Data
Key SAR Observations
Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate lipophilicity compared to 4-ethoxyphenyl (BG01035) or 3-nitrophenyl (BF37821).
Functional Group Impact :
- Acetamide vs. Thioacetamide : Hit15’s thioacetamide group (C=S instead of C=O) may enhance membrane permeability and redox modulation, contributing to its dual antiviral/anti-inflammatory action .
- Carboxylic Acid Derivatives : Analogous acetic acid derivatives (e.g., ) exhibit lower molecular weights and altered solubility profiles compared to acetamide-containing compounds, which may influence pharmacokinetics .
Biological Activity Trends :
- Anti-inflammatory Activity : Hit15’s sulfonyl and thioacetamide groups correlate with potent elastase and superoxide anion suppression, suggesting that electron-withdrawing groups enhance anti-inflammatory effects .
- Binding Affinity : Compound X’s furan-2-yl substituent and extended ethylacetamide chain likely contribute to its high binding affinity (−8.1 kcal/mol), underscoring the importance of aromatic and flexible side chains in target interactions .
Methodological Considerations in Structural Analysis
- Crystallography and Refinement: Software such as SHELXL and WinGX () are critical for resolving pyridazinone derivatives’ conformations, enabling precise SAR studies .
- In Silico Screening: Molecular docking (as used in ) could predict the target compound’s affinity for monoclonal antibody CDR3 regions, though experimental validation is required .
Biological Activity
The compound 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS No. 1206118-97-9) is a member of the pyridazinone family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, based on various research findings.
- Molecular Formula : C13H12N2O4
- Molecular Weight : 260.25 g/mol
- Purity : >95%
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including our compound of interest.
- Mechanism of Action : The presence of the methoxyphenyl group enhances cytotoxicity by promoting apoptosis in cancer cells. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated through various models.
- Efficacy in Models : In the maximal electroshock seizure (MES) test, the compound demonstrated significant protective effects at doses as low as 20 mg/kg.
Table 2: Anticonvulsant Activity Data
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- In Vitro Studies : The compound showed inhibitory activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies and Research Findings
-
Case Study on Cancer Cell Lines :
A study conducted on several cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HT-29 and A-431 cells. The study concluded that the methoxy group plays a crucial role in enhancing cytotoxic effects by increasing cellular uptake and inducing apoptosis pathways. -
Anticonvulsant Mechanism Exploration :
In a pharmacological evaluation using animal models, it was found that the compound effectively reduced seizure duration and frequency in both MES and PTZ tests. The mechanism was attributed to modulation of GABAergic transmission, suggesting potential therapeutic applications in epilepsy management. -
Antimicrobial Efficacy Assessment :
A series of experiments assessed the antimicrobial activity of the compound against common bacterial strains. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
